molecular formula C5H3ClN4O B1599382 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 33050-32-7

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B1599382
CAS RN: 33050-32-7
M. Wt: 170.56 g/mol
InChI Key: OXXDECZCLRNVKK-UHFFFAOYSA-N
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Patent
US07884104B2

Procedure details

To a stirring solution of 3 g (20 mmol) of 3,6-dichloropyridazine and 4.5 g (40 mmol) semicarbazide hydrochloride in 100 mL of a 3:1 mixture of ethanol/water was added 5 drops of concentrated hydrochloric acid. The resulting solution was heated to reflux for 24 h under nitrogen then evaporated in vacuo and the resulting solid was recrystallized from ethanol to yield the title compound as a yellow crystalline solid. A similar route to this compound is described in the literature (P. Francavilla, et. al. J. Heterocyclic Chem., 1971, 8, 415-419). LC/MS 171.2 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.Cl.[NH2:10][NH:11][C:12](N)=[O:13]>Cl.C(O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:12](=[O:13])[NH:11][N:10]=2)[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h under nitrogen
Duration
24 h
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(NN2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.